![molecular formula C10H15F2N3O B5771676 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide, also known as DPA-714, is a small molecule that has been widely used in scientific research as a positron emission tomography (PET) imaging agent for the visualization of neuroinflammation. This compound belongs to the family of pyrazolylacetamides and has been shown to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is primarily expressed in activated microglia and astrocytes in the brain.
作用机制
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide involves the binding of the compound to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, and its expression is increased in various neurological disorders. The binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide to TSPO allows for the visualization of the extent and distribution of neuroinflammation in vivo, which is a hallmark of many neurological diseases.
Biochemical and Physiological Effects
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide has been shown to have high affinity and selectivity for TSPO, with a binding affinity in the nanomolar range. The compound has low toxicity and is well-tolerated in animals and humans. 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide does not have any direct pharmacological effects on the central nervous system and does not alter the levels of inflammatory cytokines or chemokines in the brain. The compound is rapidly metabolized and eliminated from the body, with a half-life of approximately 2 hours in humans.
实验室实验的优点和局限性
The use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide as a PET imaging agent has several advantages for lab experiments. The compound has high affinity and selectivity for TSPO, which allows for the detection of even low levels of neuroinflammation in vivo. The imaging technique is non-invasive and can be repeated multiple times in the same subject, which is useful for longitudinal studies. However, there are also some limitations to the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide. The compound has a short half-life, which requires the use of a cyclotron for the production of the PET radiotracer. The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide is also relatively complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in scientific research. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and higher binding affinity. Another area of interest is the application of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in the study of other neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. The combination of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide with other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT) could also improve the accuracy and specificity of neuroinflammation detection. Finally, the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in the evaluation of the efficacy of anti-inflammatory therapies could have important clinical implications for the treatment of neuroinflammatory disorders.
合成方法
The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide involves the reaction of 2-chloro-N-isopropylacetamide with difluoromethylpyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and yields the desired product in good to excellent yield. The purity of the compound can be further improved by recrystallization or column chromatography.
科学研究应用
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide has been extensively used in preclinical and clinical studies as a PET imaging agent for the detection of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide to TSPO on activated microglia and astrocytes allows for the visualization of the extent and severity of neuroinflammation in vivo. This imaging technique has great potential for the early diagnosis and monitoring of neuroinflammatory diseases and for the evaluation of the efficacy of anti-inflammatory therapies.
属性
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O/c1-6(2)13-9(16)5-15-7(3)4-8(14-15)10(11)12/h4,6,10H,5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWOVJVSKFINIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
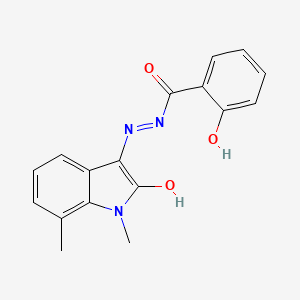
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
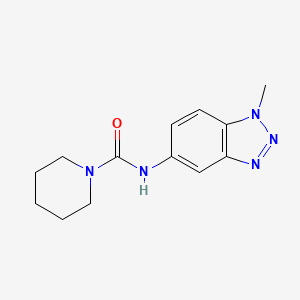
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
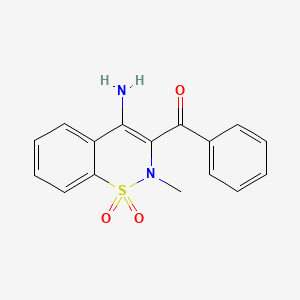
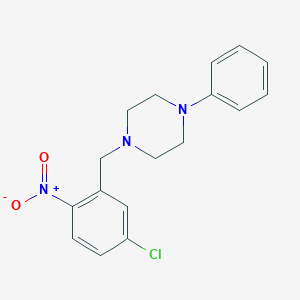
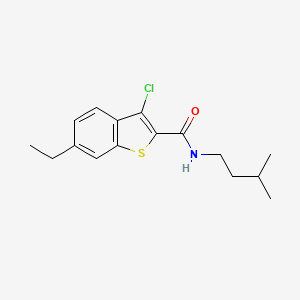
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
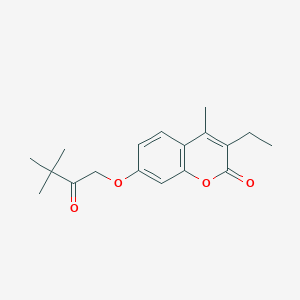
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
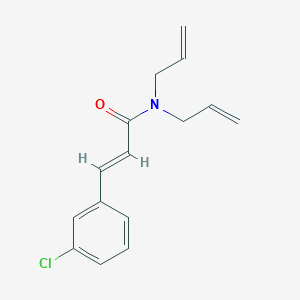
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)